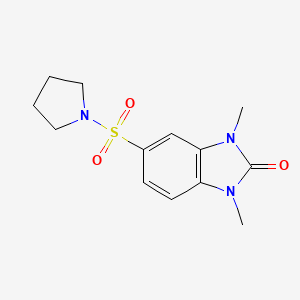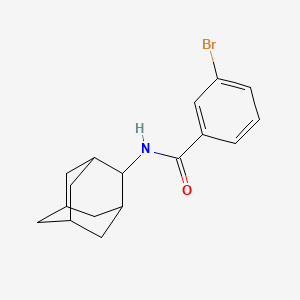
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one, also known as PDBu, is a synthetic compound that is widely used in scientific research. PDBu is a potent activator of protein kinase C (PKC), which is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PDBu is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one activates PKC by binding to the enzyme's regulatory domain. This binding causes a conformational change in the enzyme, which leads to its activation. Once activated, PKC phosphorylates a variety of target proteins, which leads to changes in their activity and function. The specific effects of PKC activation depend on the target proteins that are phosphorylated and the cellular context in which the activation occurs.
Biochemical and Physiological Effects
PKC activation by 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has a variety of biochemical and physiological effects. These effects depend on the specific target proteins that are phosphorylated and the cellular context in which the activation occurs. PKC activation can lead to changes in gene expression, cell proliferation, differentiation, and apoptosis. PKC activation can also modulate ion channels, neurotransmitter release, and synaptic plasticity in the nervous system.
实验室实验的优点和局限性
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one has several advantages and limitations for lab experiments. One advantage is its potency as a PKC activator, which allows for the study of PKC signaling pathways at low concentrations of the compound. Another advantage is its stability, which allows for long-term storage and use in experiments. One limitation is its specificity for PKC, which can limit its use in studies of other signaling pathways. Another limitation is its potential toxicity, which can affect cell viability and experimental outcomes.
未来方向
There are many future directions for the study of 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one and PKC signaling pathways. One direction is the investigation of the role of PKC in disease processes, including cancer, diabetes, and neurodegenerative disorders. Another direction is the development of novel PKC activators and inhibitors for therapeutic applications. Finally, the study of PKC signaling pathways in the context of complex cellular systems, such as tissues and organs, will provide important insights into the role of PKC in physiology and disease.
合成方法
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one can be synthesized using a variety of methods, including chemical synthesis and biotechnology. Chemical synthesis involves the use of organic chemistry techniques to create the compound from basic chemical building blocks. Biotechnology involves the use of genetically modified organisms to produce the compound. Both methods have been used successfully to produce 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one in large quantities for use in scientific research.
科学研究应用
1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is widely used in scientific research as a potent activator of PKC. PKC is an enzyme that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. PKC is activated by a variety of stimuli, including hormones, neurotransmitters, and growth factors, and its activity is regulated by a complex network of signaling pathways. 1,3-dimethyl-5-(1-pyrrolidinylsulfonyl)-1,3-dihydro-2H-benzimidazol-2-one is used to study the role of PKC in these pathways and to investigate the effects of PKC activation on cellular processes.
属性
IUPAC Name |
1,3-dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-14-11-6-5-10(9-12(11)15(2)13(14)17)20(18,19)16-7-3-4-8-16/h5-6,9H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHOTDOJGUEBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-5-pyrrolidin-1-ylsulfonylbenzimidazol-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5759630.png)

![10-(4-chlorobenzyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B5759649.png)
![4-{4-ethyl-5-[(4-methoxybenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5759651.png)

![N-[(5-nitro-2-thienyl)methylene]-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5759659.png)
![N-(2-methoxyphenyl)-2-{2-[(methylamino)methyl]phenoxy}acetamide](/img/structure/B5759660.png)

![8,9-dimethyl-2-(2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5759668.png)

![4-{4-[(4-methoxyphenoxy)methyl]benzoyl}morpholine](/img/structure/B5759698.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5759699.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B5759707.png)
